3-Pentanone, 1-methoxy-1-phenyl-
Description
Properties
CAS No. |
202396-16-5 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-methoxy-1-phenylpentan-3-one |
InChI |
InChI=1S/C12H16O2/c1-3-11(13)9-12(14-2)10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3 |
InChI Key |
QYFRYDPSKGMASD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Data Table Summarizing Key Preparation Steps
Research Findings and Analysis
- The catalytic synthesis of 3-pentanone from 1-propanol over CeO2–Fe2O3 catalysts proceeds via aldol addition of propanal intermediates, with Fe content influencing conversion and selectivity.
- The nucleophilic substitution step to introduce the methoxy-phenyl group requires prolonged heating and careful control of reaction conditions to achieve good yields.
- The use of tosylate intermediates is a common strategy to activate alcohols for substitution reactions in complex molecule synthesis.
- Industrial methods involving carbonylation with noble metal catalysts provide scalable routes but are less common for substituted derivatives like 3-pentanone, 1-methoxy-1-phenyl-.
- Characterization of intermediates and final products is typically confirmed by NMR, IR, mass spectrometry, and melting point analysis.
Chemical Reactions Analysis
Types of Reactions: 3-Pentanone, 1-methoxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Synthesis
One of the primary applications of 3-Pentanone, 1-methoxy-1-phenyl- is as an intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a crucial role in the preparation of fluvoxamine maleate, a medication used to treat obsessive-compulsive disorder and depression. The synthesis involves multiple steps that utilize this compound as a key intermediate, showcasing its importance in medicinal chemistry .
Organic Synthesis Reactions
3-Pentanone, 1-methoxy-1-phenyl- is involved in various organic synthesis reactions due to its reactivity as a ketone. It can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of alcohols or other functional groups. This property is exploited in synthesizing more complex molecules from simpler precursors .
Case Study 1: Synthesis of Fluvoxamine Maleate
A significant study highlighted the synthesis process of fluvoxamine maleate using 3-Pentanone, 1-methoxy-1-phenyl-. The method involves several steps:
- Preparation of Acyl Chlorides : The initial step involves creating p-trifluoromethyl benzoyl chloride from p-trifluoromethyl benzoic acid.
- Grignard Reaction : The Grignard reagent is formed from 1-halo-4-methoxyl butane and magnesium.
- Final Product Formation : The final reaction between the Grignard reagent and p-trifluoromethyl benzoyl chloride yields fluvoxamine maleate .
This case study illustrates how critical intermediates like 3-Pentanone, 1-methoxy-1-phenyl- are in developing therapeutic agents.
Case Study 2: Mechanistic Studies in Organic Chemistry
Research has also been conducted on the mechanistic pathways involving 3-Pentanone derivatives in reactions such as the Morita-Baylis-Hillman reaction. In these studies, the reactivity and kinetic properties of compounds similar to 3-Pentanone, 1-methoxy-1-phenyl- were analyzed to understand their behavior under various conditions .
Mechanism of Action
The mechanism of action of 3-Pentanone, 1-methoxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various chemical transformations.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related ketones and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-Pentanone, 1-phenyl- | 20795-51-1 | C₁₁H₁₄O | 162.23 | Phenyl group at C1 |
| 1-Pentanone, 1-(4-methoxyphenyl)- | 1671-76-7 | C₁₂H₁₄O₂ | 178.23 | Para-methoxy group on phenyl ring |
| 5-Methoxy-1-phenylpentane-1,3-dione | 1094310-55-0 | C₁₂H₁₂O₃ | 206.24 | Two ketone groups, methoxy at C5 |
| 3-Pentanone, 1-hydroxy-1-phenyl- | 71699-15-5 | C₁₂H₁₆O₂ | 192.26 | Hydroxy instead of methoxy group |
Key Observations :
- Substituent Effects: The methoxy group in 3-pentanone, 1-methoxy-1-phenyl- enhances electron-donating resonance effects compared to the hydroxy group in 3-pentanone, 1-hydroxy-1-phenyl- . This could increase stability and alter reactivity in electrophilic substitutions.
- Positional Isomerism: 1-(4-Methoxyphenyl)-1-pentanone (para-substituted) differs from the target compound (likely meta-substituted), affecting dipole moments and solubility .
Physicochemical Properties
- Boiling Point/Melting Point: While data for the target compound is unavailable, 1-phenyl-3-pentanone (CAS 20795-51-1) has a boiling point of ~250°C . The methoxy group may lower volatility due to increased molecular weight and polarity.
- Solubility: Methoxy-substituted ketones (e.g., 1-(4-methoxyphenyl)-1-pentanone) exhibit higher solubility in polar solvents compared to non-substituted analogs like 1-phenyl-3-pentanone .
Spectroscopic and Computational Data
- FT-IR/NMR: For 1-(3-methoxyphenyl)propenone analogs, characteristic peaks include C=O stretching at ~1680 cm⁻¹ (FT-IR) and aryl proton signals at δ 6.8–7.5 ppm (¹H NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
